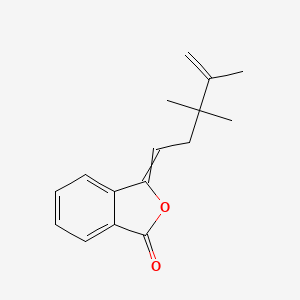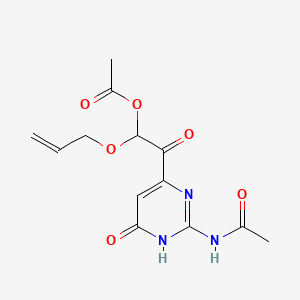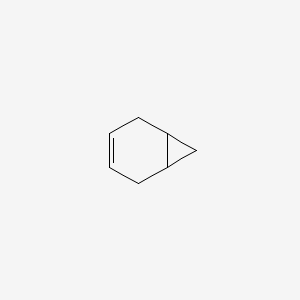
cis-Bicyclo(4.1.0)hept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Bicyclo(4.1.0)hept-3-ene is an organic compound with the molecular formula C7H10. It is a bicyclic hydrocarbon featuring a cyclopropane ring fused to a cyclohexene ring. This compound is known for its unique structure and reactivity, making it a subject of interest in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
cis-Bicyclo(4.1.0)hept-3-ene can be synthesized through various methods. One common approach involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically uses platinum (II) or gold (I) as catalysts . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of transition metal-catalyzed cycloisomerization can be scaled up for industrial applications. The choice of catalyst and reaction conditions would be optimized for yield and purity in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
cis-Bicyclo(4.1.0)hept-3-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce cyclohexane derivatives.
Applications De Recherche Scientifique
cis-Bicyclo(4.1.0)hept-3-ene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research into its medicinal properties is ongoing, with some derivatives showing promise as pharmaceutical agents.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cis-Bicyclo(4.1.0)hept-3-ene involves its unique bicyclic structure, which can undergo ring-opening reactions. The release of cyclopropyl ring strain (27.5 kcal/mol) serves as a thermodynamic driving force for these reactions . The double bond within the skeleton can coordinate to metal species, facilitating various transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-Bicyclo(4.1.0)hept-3-ene: This isomer has a different spatial arrangement of atoms, leading to distinct reactivity and properties.
Bicyclo(3.1.0)hexane: Another bicyclic compound with a smaller ring system, showing different chemical behavior.
Norbornene (Bicyclo(2.2.1)hept-2-ene): A well-studied bicyclic compound with applications in polymer chemistry.
Uniqueness
cis-Bicyclo(4.1.0)hept-3-ene is unique due to its specific ring strain and the ability to undergo a variety of ring-opening reactions. Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
16554-83-9 |
|---|---|
Formule moléculaire |
C7H10 |
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
bicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1-2,6-7H,3-5H2 |
Clé InChI |
JBFDZEJAJZJORO-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC2C1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


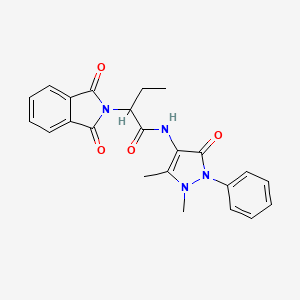
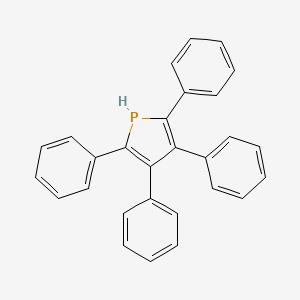
![2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate](/img/structure/B14412276.png)
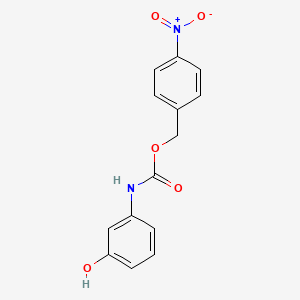
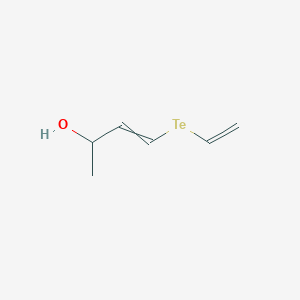
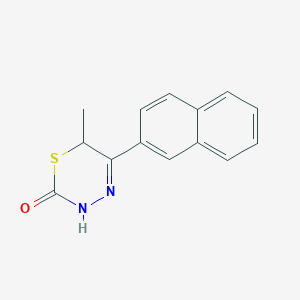
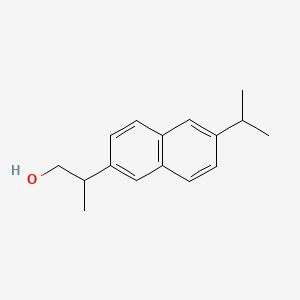
![(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one](/img/structure/B14412298.png)

![(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal](/img/structure/B14412330.png)
![(Z)-7-[(2R,3S)-3-[(2Z,5E)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B14412332.png)

